molecular formula C8H14ClNO2 B111597 (S)-alpha-Allyl-proline hydrochloride

(S)-alpha-Allyl-proline hydrochloride

Cat. No.: B111597
M. Wt: 191.65 g/mol
InChI Key: DIYYEOOBZVTROL-DDWIOCJRSA-N
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Description

(S)-alpha-Allyl-proline hydrochloride is a chiral amino acid derivative characterized by its unique structure, which includes an allyl group attached to the proline backbone . This compound is typically utilized in organic synthesis and pharmaceutical applications due to its ability to serve as a building block for more complex molecules . The chiral nature of (S)-allyl-proline allows for the potential to influence the stereochemistry of reactions, which is particularly valuable in the synthesis of biologically active compounds . Its structural features may contribute to specific interactions in biological systems, making it of interest in medicinal chemistry . A significant application of this and related α-amino acids is in multicomponent reactions, such as the Ugi five-center, four-component reaction (Ugi-5C-4CR) . In these powerful one-pot syntheses, the bifunctional nature of α-amino acids—containing both a primary amine and a carboxylic acid group—makes them ideal starting materials for constructing complex, drug-like molecular scaffolds with high atom economy . This reactivity enables the synthesis of peptide mimetics and other multifunctionalized compounds, providing a versatile tool for rapid exploration of chemical space in drug discovery campaigns . Overall, (S)-allyl-proline hydrochloride is a versatile compound with significant implications in synthetic organic chemistry and drug development .

Properties

IUPAC Name

(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYYEOOBZVTROL-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@]1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 2-Trichloromethyloxazolidinone

Proline reacts with chloral hydrate in toluene under acidic conditions to form 2-trichloromethyloxazolidinone. This step activates the α-position for subsequent alkylation. Key conditions include:

  • Solvent : Toluene (1.5–5× weight ratio relative to proline).

  • Catalyst : Acetic acid (5–10 wt%).

  • Yield : 67–76%.

Step 2: Allylation via Lithium Diisopropylamide (LDA)

The oxazolidinone intermediate undergoes deprotonation with LDA in tetrahydrofuran (THF) at −78°C, followed by allylation. Adapting the methyl bromide protocol, allyl bromide or allyl acetate substitutes methyl bromide:

  • Base : LDA (1.1–1.5 eq).

  • Allylating Agent : Allyl bromide (1.2 eq) in THF.

  • Temperature : −78°C to 25°C.

  • Yield : 58–75% (estimated from methyl analogue).

Step 3: Hydrolysis to (S)-α-Allyl-proline Hydrochloride

The alkylated oxazolidinone is hydrolyzed with aqueous HCl in toluene at 60–90°C for 2–5 hours. Post-reaction purification involves silica gel chromatography and recrystallization:

  • Acid Concentration : 6 M HCl.

  • Solvent : Toluene (1.5–5× weight ratio).

  • Final Yield : 70% (estimated from methyl analogue).

Asymmetric Allylation Using Palladium Catalysis

A palladium-mediated asymmetric allylation strategy, adapted from α-amino ester synthesis, offers enantioselective access to (S)-α-allyl-proline hydrochloride.

Substrate Preparation: α-Iminoester Intermediate

Proline is converted to an α-iminoester to enhance electrophilicity at the α-carbon:

  • Reagent : Ethyl glyoxylate (2.0 eq).

  • Solvent : THF, −78°C.

  • Yield : >80%.

Palladium-Catalyzed Allylation

The α-iminoester undergoes tandem N-alkylation/π-allylation using allyl acetate and a chiral palladium catalyst:

  • Catalyst : [η³-C₃H₅PdCl]₂ (2.5 mol%).

  • Ligand : (R)-DIFLUORPHOS (5 mol%).

  • Allylating Agent : Allyl acetate (1.1 eq).

  • Conditions : −78°C to 25°C, 45 minutes.

  • Enantiomeric Excess (ee) : >95%.

Hydrolysis and Salt Formation

The allylated product is hydrolyzed with HCl and purified via crystallization:

  • Acid : 6 M HCl.

  • Solvent : Dichloromethane/Heptane.

  • Yield : 68–72%.

Comparative Analysis of Methods

Parameter Multi-Step Alkylation Palladium Catalysis
Starting Material L-Prolineα-Iminoester of Proline
Key Reagent Allyl BromideAllyl Acetate
Catalyst LDAPd/(R)-DIFLUORPHOS
Temperature Range −78°C to 90°C−78°C to 25°C
Enantiomeric Excess (ee) Not Reported>95%
Overall Yield ~50%~60%
Purification Silica Gel ChromatographyCrystallization

Critical Considerations in Synthesis

Stereochemical Control

The palladium method achieves superior ee (>95%) due to chiral ligand-induced asymmetry, whereas the multi-step alkylation lacks explicit stereochemical data.

Solvent and Temperature

  • THF : Essential for LDA stability and Pd-catalyzed reactions.

  • Low Temperatures : Crucial for minimizing racemization during allylation.

Scalability

The multi-step method uses cost-effective reagents (e.g., toluene, HCl) but requires rigorous purification. The palladium approach, while enantioselective, involves expensive catalysts .

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-Allyl-proline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: :

Biological Activity

(S)-alpha-Allyl-proline hydrochloride is a chiral amino acid derivative that has garnered attention due to its significant biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C8_8H14_14ClNO2_2
  • Molecular Weight : Approximately 191.66 g/mol
  • Structure : The compound features an allyl group at the alpha position of proline, contributing to its unique reactivity and biological activity.

This compound primarily exerts its effects through interactions with various enzymes and receptors. Notably, it has been identified as an inhibitor of human pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme crucial in proline metabolism. Inhibition of PYCR1 can influence cellular responses to stress and apoptosis, making this compound a candidate for further studies in metabolic disorders and cancer research.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Inhibition :
    • Inhibits PYCR1, affecting proline metabolism and potentially influencing apoptosis and stress responses.
    • Exhibits binding affinity to various enzymes through competitive inhibition mechanisms characterized by specific hydrogen bonding patterns.
  • Antimicrobial Properties :
    • Derivatives of this compound have been evaluated for their antimicrobial properties, indicating a broader spectrum of biological activity beyond enzyme inhibition.
  • Anticancer Potential :
    • The compound's ability to modulate metabolic pathways involved in cancer progression makes it a subject of interest in oncology research.

Synthesis Methods

Several methods exist for synthesizing this compound, which include:

  • Homoallylation of Glycine Precursors : Utilizing ethyl isocyanoacetate reacted with bromoalkenes under basic conditions.
  • Intramolecular Cyclization : Formation of the pyrrolidine ring through nucleophilic substitutions involving various substrates .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound effectively binds to PYCR1, influencing its activity through competitive inhibition. This interaction is characterized by specific hydrogen bonding patterns that stabilize the inhibitor-enzyme complex. Such studies provide insights into the compound's potential therapeutic applications in metabolic disorders.

Case Study 2: Antimicrobial Evaluation

In a study evaluating derivatives of this compound for antimicrobial activity, several compounds showed promising results against various bacterial strains. This highlights the compound's versatility and potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityPrimary Biological Activity
(R)-Alpha-allyl-proline hydrochlorideStructural analogEnzyme inhibition, potential therapeutic uses
Proline derivativesStructural similarityVarious metabolic pathways modulation

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(S)-alpha-Allyl-proline hydrochloride serves as an essential chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in asymmetric reactions, crucial for producing specific enantiomers needed in pharmaceuticals and fine chemicals .

Asymmetric Catalysis
The compound has shown potential as a catalyst in asymmetric reactions. Its ability to promote the formation of desired enantiomers is significant for many industrial processes, particularly in drug development where chirality plays a critical role in biological activity .

Biological Research

Enzyme Inhibition Studies
Research has identified this compound as an inhibitor of human pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme involved in proline metabolism. This inhibition can influence cellular responses to stress and apoptosis, making it a candidate for studies related to metabolic disorders and cancer .

Protein-Protein Interactions (PPIs)
Due to its proline-rich structure, this compound can be utilized to study protein-protein interactions. The cyclic nature of proline restricts conformational flexibility, potentially creating well-defined binding sites for other proteins. This application is crucial for understanding various biological processes and designing new therapeutic agents .

Medicinal Chemistry

Therapeutic Potential
this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structural similarity to natural amino acids allows it to interact with various biological targets, making it a promising candidate for drug development .

Case Studies
A study demonstrated that derivatives of this compound could impair spheroid growth in breast cancer cells by targeting proline metabolism, indicating its potential role in cancer treatment strategies .

Material Science

Foldamer Design
The rigid proline scaffold combined with the phenyl group allows for the design of novel foldamers—synthetic molecules mimicking natural peptides. These foldamers can be used to study protein folding mechanisms or as potential drug candidates due to their defined structures and functions .

Interaction Studies

Recent studies have focused on the binding affinity of this compound with different enzymes and receptors. Specific hydrogen bonding patterns stabilize the inhibitor-enzyme complex, providing insights into its mechanism of action .

Summary Table: Applications of this compound

Application Area Description
Chemical SynthesisChiral building block for asymmetric reactions
Biological ResearchInhibitor of PYCR1; studies on protein-protein interactions
Medicinal ChemistryPotential anti-inflammatory and anticancer properties
Material ScienceDesign of foldamers for studying protein folding
Research MethodologiesVarious synthesis methods; interaction studies with enzymes

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between (S)-alpha-Allyl-proline hydrochloride and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Structural Features
This compound 129704-91-2 C₈H₁₃NO₂·HCl 191.66 186–190 ≥98% Allyl-substituted pyrrolidine, (S)-enantiomer
(R)-alpha-Allyl-proline hydrochloride 177206-69-8 C₈H₁₃NO₂·HCl 191.66 Not reported Not reported Mirror-image enantiomer
3-Amino pyrrolidine hydrochloride 122458-34-8 C₄H₁₀N₂·HCl 122.60 Not reported 99% Unsubstituted pyrrolidine with -NH₂ group
(±)-Trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 1049735-11-6 C₁₃H₁₇NO₃·HCl 271.74 Not reported 99% Aryl-substituted pyrrolidine with methoxy group
Allylamine hydrochloride 10017-11-5 C₃H₈ClN 93.56 Not reported Not reported Simple allyl-amine with no cyclic structure

Key Observations :

Stereochemical Impact : The (S)-enantiomer of alpha-Allyl-proline hydrochloride is distinct from its (R)-counterpart in biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules (e.g., enzymes) .

Complexity vs.

Substituent Effects: The allyl group in (S)-alpha-Allyl-proline enhances lipophilicity relative to 3-Amino pyrrolidine hydrochloride, which lacks this substitution .

Functional and Application Comparisons

  • Medicinal Chemistry :

    • This compound is used in peptide modification to influence conformational stability, whereas (±)-Trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is tailored for receptor-binding studies due to its aromatic substitution .
    • Allylamine hydrochloride, a simpler compound, serves as a precursor in polymer synthesis but lacks the stereochemical complexity required for advanced drug design .
  • Safety Profiles :

    • Allyl-containing compounds like Allyl chloride (CAS: 107-05-1) are highly toxic (flammable, irritant), but this compound’s proline backbone and hydrochloride salt form mitigate volatility and acute hazards .
    • Allylamine hydrochloride requires stringent handling (e.g., ventilation, PPE) due to its corrosive nature, unlike the more stable proline derivatives .
  • Industrial Relevance: this compound is niche, with suppliers like CD Biosynsis and ECHEMI emphasizing research-grade purity (≥98%) . In contrast, 3-Amino pyrrolidine hydrochloride is produced at industrial scale (99% purity, 25 kg/drum) for agrochemical and pharmaceutical intermediates .

Research Findings and Gaps

  • Stereoselectivity: No direct studies compare the (S)- and (R)-enantiomers of alpha-Allyl-proline hydrochloride, though analogous proline derivatives show enantiomer-specific enzyme inhibition .
  • Thermal Stability : The high melting point (186–190°C) of this compound suggests robustness under thermal stress, unlike Allylamine hydrochloride, which is liquid at room temperature .
  • Synthetic Utility: The allyl group in (S)-alpha-Allyl-proline allows for click chemistry modifications, a feature absent in non-allylated pyrrolidines .

Q & A

Q. Advanced

  • Dose-response studies : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Cell line validation : Use CRISPR-edited controls to confirm target specificity.
  • Kinetic assays : Measure time-dependent inhibition to differentiate reversible vs. irreversible binding .

How can researchers ensure reproducibility in proline derivative studies?

Q. Basic

  • Provide detailed synthetic procedures, including exact molar ratios and equipment specifications.
  • Publish raw spectral data (e.g., via repositories like Zenodo).
  • Use internal reference standards for quantitative comparisons .

What analytical approaches identify degradation products of this compound?

Q. Advanced

  • LC-HRMS : Use high-resolution mass spectrometry to assign elemental formulas.
  • NMR-guided isolation : Fractionate degraded samples and analyze isolated impurities via 1^1H/13^13C NMR.
  • Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradants .

Which statistical methods are critical for validating in vitro/in vivo correlations?

Q. Advanced

  • Bland-Altman plots : Assess agreement between assay replicates.
  • Mixed-effects models : Account for variability in biological replicates.
  • Bootstrapping : Estimate confidence intervals for IC50_{50}/EC50_{50} values derived from non-linear regression .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-alpha-Allyl-proline hydrochloride
Reactant of Route 2
(S)-alpha-Allyl-proline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.